1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- is a compound belonging to the class of organoselenium compounds. This compound is structurally related to ebselen, a well-known antioxidant and anti-inflammatory agent. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- can be synthesized through a copper-catalyzed reaction involving 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield, depending on the specific reaction conditions . Another approach involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, which also produces high yields of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides.
Reduction: The compound can be reduced to form selenides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with enhanced chemical stability and biological activity.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- involves its ability to mimic the activity of glutathione peroxidase, an enzyme that reduces hydrogen peroxide and organic hydroperoxides. This compound interacts with various molecular targets, including reactive oxygen species (ROS) and inflammatory mediators, thereby exerting its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ebselen: A structurally related compound with similar antioxidant and anti-inflammatory properties.
1,2-Benzisothiazol-3(2H)-one: A sulfur analog with different chemical and biological properties.
2-Alkyl-1,2-benzisoselenazol-3(2H)-ones: Compounds with alkyl groups instead of the trifluoromethyl group.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to its analogs .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,2-benzoselenazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NOSe/c15-14(16,17)9-5-7-10(8-6-9)18-13(19)11-3-1-2-4-12(11)20-18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPJPLIQFUNNNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NOSe | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231333 | |
Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81744-13-0 | |
Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081744130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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